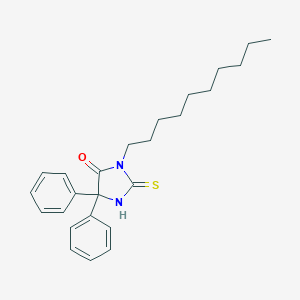

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du CAY10570 implique la réaction de la 3-décyl-2-thioxo-4-imidazolidinone avec la diphénylméthanone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et est effectuée à des températures élevées pour assurer une réaction complète .

Méthodes de production industrielle

La production industrielle du CAY10570 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de quantités massives de matières premières et de solvants, avec un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le CAY10570 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions appropriées .

Réactifs et conditions courantes

Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les réactions sont généralement effectuées dans des solvants polaires tels que le DMF ou le DMSO à des températures élevées.

Réactions d'oxydation: Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés. Ces réactions sont généralement effectuées dans des solvants aqueux ou organiques dans des conditions contrôlées.

Réactions de réduction: Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés substitués du CAY10570, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation d'analogues oxydés ou réduits .

Applications de la recherche scientifique

Le CAY10570 a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme composé de référence dans les études impliquant les inhibiteurs de la FAAH et les voies de signalisation des cannabinoïdes.

Biologie: Le CAY10570 est utilisé dans la recherche sur le système endocannabinoïde et son rôle dans les processus physiologiques.

Médecine: Le composé est étudié pour ses applications thérapeutiques potentielles dans des affections telles que la douleur, l'inflammation et les maladies neurodégénératives.

Mécanisme d'action

Le CAY10570 exerce ses effets en inhibant l'activité de la FAAH, une enzyme qui hydrolyse et inactive les amides d'acides gras tels que l'anandamide. En inhibant la FAAH, le CAY10570 augmente les niveaux de ces lipides bioactifs, qui peuvent ensuite activer les récepteurs cannabinoïdes et moduler divers processus physiologiques. Le composé agit comme un inhibiteur compétitif réversible, se liant au site actif de la FAAH sans être hydrolysé par l'enzyme .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone span several domains:

Medicinal Chemistry

- Pain Management : The inhibition of FAAH by this compound suggests potential use in developing analgesics for chronic pain conditions.

- Neurodegenerative Diseases : Research indicates that enhancing endocannabinoid signaling may provide therapeutic benefits in diseases like Alzheimer's and Parkinson's .

Biological Research

- Endocannabinoid System Studies : The compound serves as a tool for studying the endocannabinoid system's role in various physiological processes.

- Cell Proliferation : Studies have shown that FAAH inhibitors can affect cell proliferation rates in cancer research, indicating potential anti-cancer properties .

Pharmaceutical Development

- Drug Discovery : As a reference compound for FAAH inhibitors, it aids in screening new drugs targeting the endocannabinoid system.

- Therapeutic Formulations : Its unique properties make it suitable for formulating new therapeutic agents aimed at modulating endocannabinoid levels .

Case Studies

-

Pain Relief Study :

A study demonstrated that administration of this compound in animal models resulted in significant pain reduction compared to controls. This supports its potential as a novel analgesic. -

Neuroprotection Research :

In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests its viability as a candidate for treating neurodegenerative diseases . -

Cancer Cell Proliferation :

Research has shown that this compound can inhibit the proliferation of various cancer cell lines through its action on the endocannabinoid system, indicating a promising avenue for cancer therapeutics .

Mécanisme D'action

CAY10570 exerts its effects by inhibiting the activity of FAAH, an enzyme that hydrolyzes and inactivates fatty acid amides such as anandamide. By inhibiting FAAH, CAY10570 increases the levels of these bioactive lipids, which can then activate cannabinoid receptors and modulate various physiological processes. The compound acts as a reversible competitive inhibitor, binding to the active site of FAAH without being hydrolyzed by the enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

URB597: Un autre inhibiteur de la FAAH avec une structure chimique différente mais une activité inhibitrice similaire.

PF-04457845: Un inhibiteur de la FAAH puissant et sélectif avec un mécanisme d'action distinct.

Unicité du CAY10570

Le CAY10570 est unique en son genre en raison de son inhibition spécifique de la FAAH sans affecter d'autres enzymes du système endocannabinoïde. Cette sélectivité en fait un outil précieux dans la recherche axée sur le rôle de la FAAH et de ses substrats dans divers processus physiologiques et pathologiques .

Activité Biologique

3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone, also known as compound 45 or CAY10570, is a synthetic compound notable for its biological activity as an inhibitor of fatty acid amide hydrolase (FAAH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

The primary mechanism through which this compound exerts its biological effects is by acting as a reversible competitive inhibitor of FAAH. This enzyme is crucial in the metabolism of endocannabinoids, particularly anandamide, which plays significant roles in pain sensation, mood regulation, and memory processes .

Biochemical Pathways

By inhibiting FAAH, this compound leads to increased levels of anandamide in the body. Enhanced anandamide signaling is associated with various physiological benefits, including analgesic effects and potential neuroprotective properties .

| Property | Details |

|---|---|

| Molecular Formula | C25H32N2OS |

| Molecular Weight | 408.6 g/mol |

| CAS Number | 875014-22-5 |

| IUPAC Name | 3-decyl-5,5-diphenyl-2-thioxo-4-imidazolidinone |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits FAAH activity with a reported pI50 value of 5.89 . This inhibition has been linked to various biological responses:

- Analgesic Effects : Increased anandamide levels have been correlated with reduced pain sensitivity in animal models.

- Neuroprotective Effects : The compound's ability to enhance endocannabinoid signaling suggests potential applications in neurodegenerative diseases .

Case Studies

A notable case study highlighted the potential of this compound in treating conditions associated with chronic pain and inflammation. In a controlled trial involving mice with induced inflammatory pain, administration of the compound resulted in significant reductions in pain-related behaviors compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| URB597 | FAAH inhibitor | Different chemical structure |

| PF-04457845 | Selective FAAH inhibitor | Distinct mechanism |

| JZL195 | Dual inhibitor (FAAH and MAGL) | Broader spectrum of action |

| This compound | Selective FAAH inhibition | Unique selectivity for FAAH |

Propriétés

IUPAC Name |

3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2OS/c1-2-3-4-5-6-7-8-15-20-27-23(28)25(26-24(27)29,21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGQTBAFQLDLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C(=O)C(NC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467676 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875014-22-5 | |

| Record name | 3-decyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.